molecular formula C8H7ClN2 B11915108 5-Chloro-1h-indol-1-amine CAS No. 119229-70-8

5-Chloro-1h-indol-1-amine

Cat. No.: B11915108
CAS No.: 119229-70-8
M. Wt: 166.61 g/mol
InChI Key: RAQJUUBNJUGZGQ-UHFFFAOYSA-N
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Description

5-Chloro-1h-indol-1-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1h-indol-1-amine typically involves the chlorination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1h-indol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

5-Chloro-1h-indol-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1h-indol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1h-indol-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

119229-70-8

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-chloroindol-1-amine

InChI

InChI=1S/C8H7ClN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-5H,10H2

InChI Key

RAQJUUBNJUGZGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)C=C1Cl

Origin of Product

United States

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